molecular formula C24H34N4O B3012371 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide CAS No. 946243-37-4

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide

Cat. No.: B3012371
CAS No.: 946243-37-4
M. Wt: 394.563
InChI Key: GAKUOAVLAGLWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C24H34N4O and its molecular weight is 394.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylamino group, a phenylpiperazine moiety, and an isobutyramide group. Its molecular formula is C26H36N4OC_{26}H_{36}N_{4}O, with a molecular weight of approximately 440.6 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . For instance, derivatives of similar structures have demonstrated significant activity against melanoma cell lines, with some showing a GI50 value as low as 3.3×1083.3\times 10^{-8} M . This suggests that the compound may inhibit cancer cell proliferation effectively.

Neuroprotective Effects

Research indicates that compounds with similar structural features exhibit neuroprotective effects. For example, certain derivatives have been shown to suppress neuronal cell death induced by oxidative stress . The neuroprotective mechanisms may involve modulation of neurotransmitter systems, particularly those influenced by piperazine derivatives.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been investigated. Studies on flavonoid derivatives indicate that modifications can lead to enhanced antifungal activity against various fungal strains . While specific data on the antimicrobial activity of this compound is limited, its structural similarities suggest potential efficacy in this area.

Synthesis and Mechanisms

The synthesis of this compound typically involves multiple steps, including the formation of intermediates through reactions involving piperazine and dimethylaminophenol derivatives. The reaction conditions are crucial for achieving high yields and purity in the final product.

Case Studies

StudyFocusFindings
Antitumor ActivityCompound showed significant inhibition against melanoma cell line (GI50 = 3.3×1083.3\times 10^{-8} M).
NeuroprotectionCertain analogs suppressed neuronal death induced by oxidative stress.
Antifungal ActivityRelated compounds exhibited high activity against fungi such as Aspergillus flavus.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O/c1-19(2)24(29)25-18-23(20-10-12-21(13-11-20)26(3)4)28-16-14-27(15-17-28)22-8-6-5-7-9-22/h5-13,19,23H,14-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKUOAVLAGLWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.